(Mesitylmethylene)malonic acid diammoniate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrowinning of Zinc

Malonic acid has been studied for its role in the electrowinning of zinc from acid sulfate solutions containing manganese ions. Research by Zhang, Lafront, Ghali, and Houlachi (2009) found that adding malonic acid to the electrolyte increased current efficiency and decreased anodic and cathodic potentials, improving the electrowinning process in the presence of antimony impurity. (Zhang et al., 2009).

Chemical Structure-Biological Activity Relations

A study by Valla, Giraud, and Dore (1993) explored the antimicrobial and antifungal properties of polyethylenic-malonic acids. They used mathematical multivariate analysis for a thorough investigation of structure-activity-specificity relationships, which is crucial for synthetic strategies in pharmaceuticals. (Valla, Giraud, & Dore, 1993).

Solid-State Chemistry of Diammonium Salt

The solid-state chemistry of the diammonium salt of malonic acid was studied by Byrn et al. (1987). They used methods like X-ray crystallography and molecular mechanics calculations to understand the structure and decarboxylation mechanism of the diammonium salt. (Byrn et al., 1987).

Reactive Extraction of Malonic Acid

Dhongde, De, and Wasewar (2019) conducted an experimental study on the recovery of malonic acid through reactive extraction. They investigated the effects of various factors like TBP concentration and diluents on the extraction process. Fourier transform infrared spectroscopy validated their findings, revealing significant bonds in extractant–diluent–acid complexation systems. (Dhongde, De, & Wasewar, 2019).

Study on Atmospheric Diacids

Kerminen et al. (2000) investigated the chemistry of malonic acid in urban and rural atmospheres. They found significant seasonal variation in the concentrations of diacids, suggesting common sources or atmospheric formation processes. This research provides insights into environmental chemistry and atmospheric science. (Kerminen et al., 2000).

Biosynthesis of Cannabinoid Acids

Shoyama, Yagi, Nishioka, and Yamauchi (1975) demonstrated the incorporation of malonic acid into tetrahydrocannabinolic acid and cannabichromenic acid in Cannabis sativa. Their work established a pathway for the biosynthesis of these acids, contributing to the understanding of cannabinoid production. (Shoyama et al., 1975).

Knoevenagel Condensations

Ragoussis (1987) conducted research on the condensation of aliphatic aldehydes with malonic acid. The study focused on synthesizing (E)-3-alkenoic acids, contributing to organic chemistry and synthesis methodologies. (Ragoussis, 1987).

Propriétés

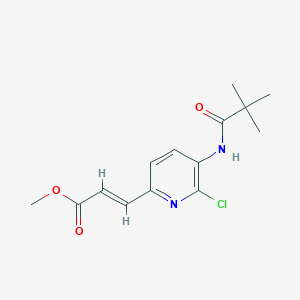

IUPAC Name |

azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCMXFYYAAXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Mesitylmethylene)malonic acid diammoniate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

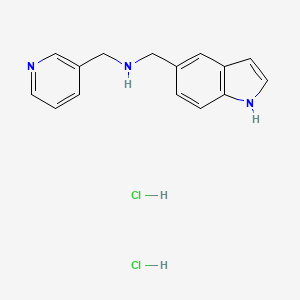

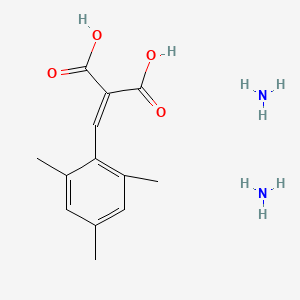

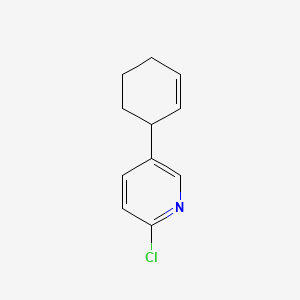

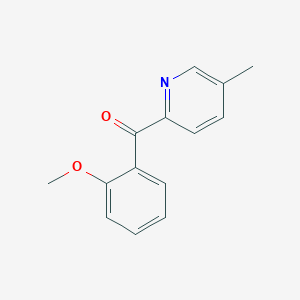

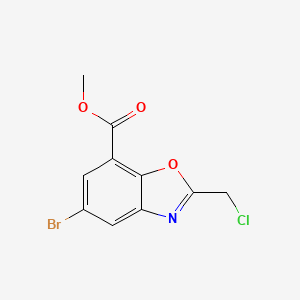

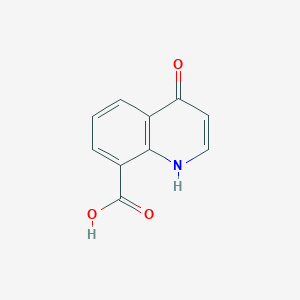

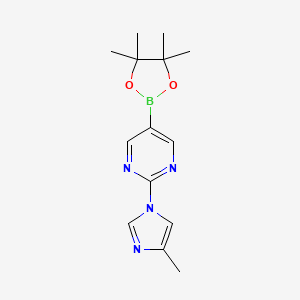

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)

![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)